Coumarin, 3-(piperidinocarbonyl)-

Description

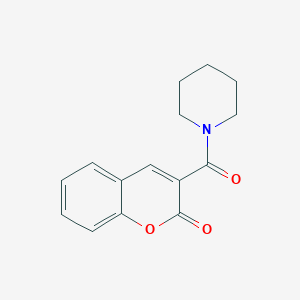

Coumarin, 3-(piperidinocarbonyl)-, a member of the coumarin-3-carboxamide family, is synthesized via a piperidine/iodine-catalyzed multicomponent reaction involving salicylaldehyde, primary or secondary amines, and diethyl malonate (DEM) . This method offers high efficiency under metal-free conditions, with yields ranging from 11.66% to 95.57% depending on substituents . The compound features a coumarin core substituted at the 3-position with a piperidine-linked carboxamide group, which enhances its bioactivity and structural versatility .

Properties

CAS No. |

18144-51-9 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

3-(piperidine-1-carbonyl)chromen-2-one |

InChI |

InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,10H,1,4-5,8-9H2 |

InChI Key |

RPDYHHVRQGESJA-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Other CAS No. |

18144-51-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

- Phenolic vs. Piperidine Moieties: 3-(4-Hydroxy-3-methylphenyl acryloyl) coumarin exhibits superior antibacterial activity (MIC: 25–50 µg/mL) against E. coli and S. aureus compared to 3-acetylcoumarin, attributed to its phenolic hydroxyl group . In contrast, the piperidine group may enhance solubility and membrane permeability .

Physicochemical and Metabolic Properties

- Spectral Properties: Bichromophoric coumarin derivatives (e.g., phthalimide-linked coumarins) exhibit UV-Vis absorption at 330–450 nm, influenced by electron-donating groups like dimethylamino . Coumarin, 3-(piperidinocarbonyl)- likely shares similar spectral traits due to its piperidine moiety.

- CYP Enzyme Selectivity: 3-Phenylcoumarins show selectivity for CYP1 enzymes (e.g., CYP1A1, CYP1B1) due to interactions with Asn residues in the enzyme active site .

Q & A

Q. What are the optimal synthetic routes for Coumarin, 3-(piperidinocarbonyl)-, and how can its purity be validated?

The synthesis typically involves condensation reactions between coumarin derivatives and piperidinocarbonyl precursors. For example, nucleophilic substitution at the 3-position of coumarin with a piperidinocarbonyl group has been achieved using carbodiimide coupling agents under inert conditions . Purity validation requires a combination of chromatographic (e.g., HPLC with ≥98% purity thresholds ) and spectroscopic methods (FTIR for amide bond confirmation at ~1650 cm⁻¹, ¹H/¹³C-NMR for structural elucidation, and mass spectrometry for molecular ion verification) .

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the piperidinocarbonyl moiety?

Key techniques include:

- ¹³C-NMR : To identify the carbonyl carbon chemical shift (typically 165-175 ppm) and assess electronic effects from substituents .

- FTIR : For detecting amide C=O stretching vibrations and hydrogen bonding interactions .

- X-ray Photoelectron Spectroscopy (XPS) : To analyze electron density distribution around the carbonyl group in solid-state studies .

Advanced Research Questions

Q. How does the introduction of a piperidinocarbonyl group affect the photophysical properties of coumarin derivatives?

The piperidinocarbonyl group enhances intramolecular charge transfer (ICT) due to its electron-withdrawing nature, leading to redshifted absorption/emission spectra. Solvent polarity significantly modulates fluorescence quantum yields; polar solvents stabilize excited states, reducing quantum yields by ~20-30% compared to non-polar solvents. Computational methods like TDDFT can predict these effects by modeling HOMO-LUMO gaps . Experimental validation requires UV-Vis spectroscopy and steady-state fluorescence measurements in controlled solvent environments .

Q. What methodological approaches are recommended for assessing binding affinity to cytochrome P450 enzymes?

Fluorescence correlation spectroscopy (FCS) is effective for measuring diffusion constants of fluorescent coumarin derivatives in enzyme-binding assays. For example, coumarin 6 (a structurally similar analog) showed strong binding to CYP3A4, with dissociation constants (Kd) calculated via competitive displacement assays . Complementary techniques include surface plasmon resonance (SPR) for real-time kinetic analysis and molecular docking simulations to identify key binding residues .

Q. How can researchers resolve contradictions in antimicrobial activity data across studies?

Contradictions often arise from variations in bacterial strains, compound concentrations, or assay conditions (e.g., broth microdilution vs. agar diffusion). To address this:

- Standardize protocols : Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing.

- Control variables : Use reference strains (e.g., E. coli ATCC 25922) and consistent solvent controls (e.g., DMSO ≤1% v/v) .

- Meta-analysis : Apply statistical frameworks like random-effects models to reconcile disparate results, referencing systematic review methodologies .

Q. What strategies mitigate solvent polarity effects when measuring fluorescence quantum yields?

Use solvent correction factors or opt for non-polar solvents (e.g., cyclohexane) to minimize polarity-induced quenching. For aqueous studies, encapsulate the compound in micelles or liposomes to mimic non-polar environments. Validate results using internal standards (e.g., quinine sulfate) and ensure excitation/emission slit widths are consistent across experiments .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs with varying substituents?

- Combinatorial synthesis : Systematically vary substituents at the coumarin 3- and 7-positions while retaining the piperidinocarbonyl group .

- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic parameters (Hammett σ values) with bioactivity data.

- In silico modeling : Employ QSAR models to predict activity trends and prioritize synthetic targets .

Q. What are the key considerations for in silico prediction of pharmacokinetic properties?

- Molecular descriptors : Calculate logP (lipophilicity), polar surface area, and hydrogen-bonding capacity using software like Schrödinger’s QikProp.

- ADMET profiling : Predict hepatic metabolism (CYP450 interactions) and plasma protein binding using PubChem data and tools like SwissADME .

- Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .

Methodological Best Practices

- Data Reproducibility : Document synthetic procedures and instrumental parameters in detail (e.g., NMR spectrometer frequency, HPLC gradient profiles) to enable replication .

- Ethical Reporting : Disclose negative results (e.g., lack of antimicrobial activity at tested concentrations) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.